2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with the 1,3,4-oxadiazole moiety, such as those derived from 2-methoxy-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, have been synthesized through various chemical reactions, showcasing a diverse range of activities due to their structural versatility. These compounds are synthesized using successive conversions of aromatic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazole derivatives. Their structures are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the accuracy of the molecular framework essential for their biological activities (Rehman et al., 2013).
Biological Screening
The synthesized 1,3,4-oxadiazole derivatives exhibit significant biological activities. For example, some derivatives have shown promising results as enzyme inhibitors. Their activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for neurological functions, indicates potential therapeutic applications in treating diseases associated with cholinesterase malfunction (Rehman et al., 2013). Additionally, compounds with the 1,3,4-oxadiazole core have been evaluated for their α-glucosidase inhibitory potential, suggesting a possible role in managing diabetes through the inhibition of carbohydrate digestion and absorption (Iftikhar et al., 2019).
Antimicrobial and Antitumor Activities
Derivatives of 1,3,4-oxadiazole have also been explored for their antimicrobial and antitumor properties. Certain compounds have demonstrated potent activity against various bacterial strains, showcasing their potential as new antimicrobial agents. Additionally, some derivatives have been found to possess significant antiproliferative activity against human tumor cell lines, indicating their potential as chemotherapeutic agents. This includes activity against lung and breast cancer cell lines, suggesting a broad spectrum of anticancer activity which could lead to new treatments for cancer (Kaya et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The therapeutic importance of synthetic thiophene, a component of this compound, suggests that it interacts with its targets to exert its therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
The therapeutic properties of thiophene derivatives suggest that this compound may have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
2-methoxy-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-3-7(17-5-6)9-12-13-10(16-9)11-8(14)4-15-2/h3,5H,4H2,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUJRLBPDEBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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